molecular formula C15H14BrN3O2S B240330 N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide

カタログ番号 B240330
分子量: 380.3 g/mol
InChIキー: MMSWRSDEMFNZTI-LICLKQGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells.

科学的研究の応用

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for cancer treatment. Glutaminase is an enzyme that is highly expressed in cancer cells and plays a critical role in their survival and growth. By inhibiting glutaminase, N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been shown to selectively target cancer cells, leading to their death. N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been tested in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer, and has shown promising results.

作用機序

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide works by inhibiting the activity of glutaminase, an enzyme that is critical for the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to generate energy and synthesize macromolecules. By inhibiting glutaminase, N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide disrupts this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. By inhibiting glutaminase, N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide disrupts the metabolism of cancer cells, leading to a decrease in the production of ATP and NADPH. This, in turn, leads to an increase in oxidative stress and the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.

実験室実験の利点と制限

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to disrupt the metabolism of cancer cells. However, there are also some limitations to using N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide in lab experiments. One of the main limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide. Additionally, N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide can be unstable and may require specialized storage conditions to maintain its potency.

将来の方向性

There are several future directions for the research and development of N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Another direction is the development of new formulations of N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide that can improve its stability and bioavailability. Additionally, further research is needed to better understand the mechanism of action of N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide and its potential for use in combination with other cancer therapies.
Conclusion
In conclusion, N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a small molecule inhibitor that has shown promising results as a potential therapeutic agent for cancer treatment. Its selective inhibition of glutaminase makes it a promising candidate for targeting cancer cells, and its impact on the metabolic pathways of cancer cells has significant biochemical and physiological effects. While there are some limitations to using N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide in lab experiments, there are also several future directions for research and development that could lead to its optimization and wider application in cancer therapy.

合成法

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide can be synthesized using a multi-step process that involves the reaction of 2-bromobenzylamine with 2-thiophenecarboxaldehyde to form the Schiff base intermediate. This intermediate is then reacted with ethyl acetoacetate to form the final product, N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide. The synthesis of N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a complex process that requires a high level of expertise and specialized equipment.

特性

製品名

N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide

分子式

C15H14BrN3O2S

分子量

380.3 g/mol

IUPAC名

N-(2-bromophenyl)-N//'-[(E)-thiophen-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C15H14BrN3O2S/c16-12-5-1-2-6-13(12)18-14(20)7-8-15(21)19-17-10-11-4-3-9-22-11/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+

InChIキー

MMSWRSDEMFNZTI-LICLKQGHSA-N

異性体SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CS2)Br

SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)Br

正規SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。